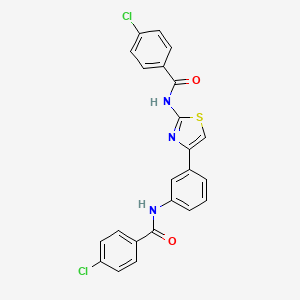

4-chloro-N-(4-(3-(4-chlorobenzamido)phenyl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-chloro-N-[3-[2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15Cl2N3O2S/c24-17-8-4-14(5-9-17)21(29)26-19-3-1-2-16(12-19)20-13-31-23(27-20)28-22(30)15-6-10-18(25)11-7-15/h1-13H,(H,26,29)(H,27,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBVIPQMQKPLRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-(3-(4-chlorobenzamido)phenyl)thiazol-2-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-aminothiophenol to form 4-chlorobenzamido-phenylthiazole. This intermediate is then reacted with 4-chlorobenzoyl chloride under specific conditions to yield the final product . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-(3-(4-chlorobenzamido)phenyl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Sodium methoxide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the chloro groups with other functional groups .

Scientific Research Applications

In Vitro Studies

Research has demonstrated that 4-chloro-N-(4-(3-(4-chlorobenzamido)phenyl)thiazol-2-yl)benzamide exhibits potent inhibitory activity against HSET. In a study involving human cancer cell lines, the compound was shown to significantly increase the percentage of multipolar mitoses at concentrations as low as 15 µM, indicating its potential as a targeted therapeutic agent for cancers characterized by centrosome amplification .

Efficacy in Cancer Models

In vivo studies have further supported the efficacy of this compound. For instance, experiments conducted on BALB/c mice revealed that administration of the compound resulted in a marked reduction in tumor size in models of colon cancer. The compound's ability to induce multipolarity was confirmed through histological analysis of tumor samples, which showed increased levels of mitotic abnormalities compared to control groups .

Case Study 1: Colon Cancer Treatment

A recent case study focused on the application of this compound in treating DLD1 human colon cancer cells. The study involved treating both diploid and tetraploid cell lines with the compound and assessing the resulting mitotic spindle multipolarity. Results indicated a significant increase in multipolarity specifically in centrosome-amplified cells, showcasing the compound's selective targeting capability .

Case Study 2: Drug Development Pipeline

Another case study highlighted the progression of this compound through drug development phases, emphasizing its transition from initial high-throughput screening to more refined ATP-competitive inhibitors with nanomolar potency. The study underscored the importance of structure-activity relationship (SAR) studies that guided modifications to enhance efficacy and selectivity against HSET while minimizing off-target effects .

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-(3-(4-chlorobenzamido)phenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes in bacteria and cancer cells. The thiazole ring plays a crucial role in binding to the active sites of these targets, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of thiazole-linked benzamides, where modifications in substituents and heterocyclic cores significantly influence activity and physicochemical properties. Key comparisons include:

Physicochemical Properties

- Lipophilicity : Chlorine atoms and aromatic systems increase logP values, enhancing membrane permeability.

- Thermodynamic Stability : Thiazole tautomerism (e.g., thione-thiol equilibrium in ) may influence solubility and stability .

Key Research Findings and Implications

- Structure-Activity Relationship (SAR) : Chlorine at the 4-position of benzamide and thiazole-linked aryl groups optimizes bioactivity, as seen in compound 18 .

- Synthetic Feasibility : High yields (>85%) for thiazole derivatives suggest scalable synthesis routes for further optimization .

- Unresolved Questions : The exact biological target of the title compound remains uncharacterized in the evidence, necessitating further studies on kinase inhibition or cytotoxic activity.

Biological Activity

4-chloro-N-(4-(3-(4-chlorobenzamido)phenyl)thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from thiazole derivatives. The introduction of the chlorobenzamido group enhances the compound's lipophilicity and potentially its biological activity. The key steps in the synthesis include:

- Formation of Thiazole Ring : The thiazole moiety is synthesized through cyclization reactions involving thiourea derivatives and appropriate aldehydes.

- Amidation : The incorporation of the chlorobenzamido group is achieved through amidation reactions, which can significantly influence biological properties.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown promising results against various bacterial strains. A study reported that certain thiazole-based compounds demonstrated activity comparable to standard antibiotics like norfloxacin, suggesting a potential for development as new antimicrobial agents .

Anticancer Activity

The compound's anticancer potential has been evaluated in various cell lines. Notably, thiazole derivatives have been implicated in inhibiting cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest. For example, a related study found that thiazole-containing compounds exhibited IC50 values indicating effective cytotoxicity against human cancer cell lines, including A-431 and Jurkat cells .

The structure-activity relationship analysis revealed that:

- Electron-withdrawing groups (like chlorine) on the phenyl ring enhance cytotoxic activity.

- Substituents on the thiazole ring can modulate potency, with specific configurations leading to improved interactions with target proteins involved in cancer progression .

Case Studies

- Case Study on Anticancer Activity :

- Antimicrobial Evaluation :

Research Findings Summary

The following table summarizes key findings related to the biological activities of this compound:

Q & A

Q. What are the standard synthetic routes for 4-chloro-N-(4-(3-(4-chlorobenzamido)phenyl)thiazol-2-yl)benzamide, and what key reaction steps are involved?

The synthesis typically involves three sequential steps:

Pyridine Derivative Formation : Chlorination and trifluoromethyl group introduction via electrophilic aromatic substitution .

Coupling Reaction : The pyridine intermediate reacts with a benzyl halide under basic conditions to form a thiazole-containing intermediate .

Amidation : The intermediate reacts with 4-chlorobenzoyl chloride in the presence of a base to yield the final benzamide .

Key Methodological Tip: Monitor reaction progress using TLC or HPLC to ensure intermediate purity before proceeding to the next step.

Q. What spectroscopic techniques are recommended for characterizing this compound?

Essential techniques include:

- NMR (¹H/¹³C) to confirm aromatic and amide proton environments.

- Mass Spectrometry (MS) for molecular weight validation .

- IR Spectroscopy to identify carbonyl (C=O) and amide (N-H) stretches .

Data Note: Crystallographic data (e.g., X-ray diffraction) can resolve structural ambiguities, as demonstrated in orthorhombic crystal systems for related benzamide derivatives .

Q. Which enzymes are hypothesized as targets for this compound, and what role do they play in bacterial proliferation?

The compound is hypothesized to target acps-pptase enzymes , which are critical for bacterial lipid biosynthesis and cell wall integrity . Inhibition of these enzymes disrupts acyl carrier protein (ACP) function, halting bacterial growth.

Advanced Research Questions

Q. How can researchers optimize the coupling reaction step to improve yield and purity?

- Catalyst Screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling variants .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity .

- Temperature Control : Maintain 80–100°C to minimize side reactions (e.g., dehalogenation) .

Contradiction Alert: reports ethanol as a solvent for similar thiazole syntheses, suggesting solvent flexibility. Reconcile this by comparing dielectric constants and reaction rates .

Q. What strategies can address conflicting bioactivity data in different studies?

- Assay Standardization : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and MIC protocols.

- Purity Validation : Employ HPLC (>95% purity) to rule out impurities affecting results .

- Structural Confirmation : Compare crystallographic data (e.g., bond angles in orthorhombic systems) with synthetic batches to detect isomerism .

Q. How can molecular docking studies validate the interaction between the compound and acps-pptase enzymes?

- Target Preparation : Retrieve acps-pptase structures from PDB (e.g., 1F7L).

- Ligand Docking : Use AutoDock Vina to simulate binding poses, focusing on hydrogen bonds between the benzamide carbonyl and enzyme active sites .

- Validation : Cross-reference with mutagenesis studies (e.g., alanine scanning) to confirm critical residues .

Q. What are the common impurities formed during synthesis, and how are they identified?

- By-Products :

- Mitigation : Use column chromatography with silica gel (ethyl acetate/hexane gradient) for purification .

Methodological Recommendations

- Contradiction Analysis : When conflicting data arise (e.g., solvent effects in vs. 3), conduct controlled experiments varying one parameter (e.g., solvent polarity) while holding others constant.

- SAR Development : Modify the thiazole ring (e.g., substituent position) and assess antibacterial activity to identify critical pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.